alpha-Chloro-4-fluorobenzaldoxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
42202-95-9 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+ |
InChI Key |
VDMJCVUEUHKGOY-JXMROGBWSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Reaction Pathways for Oxime Formation
The creation of the oxime group is a cornerstone in the synthesis of alpha-chloro-4-fluorobenzaldoxime. This typically involves the reaction of a carbonyl compound with a hydroxylamine (B1172632) derivative.
Condensation Reactions with Hydroxylamine Derivatives
The most fundamental and widely employed method for forming oximes is the condensation reaction between an aldehyde or ketone and hydroxylamine or its salts, such as hydroxylamine hydrochloride. nih.govresearchgate.net In the context of this compound synthesis, this would involve the reaction of a suitable precursor, like 4-fluorobenzaldehyde (B137897), with hydroxylamine. The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime, 4-fluorobenzaldehyde oxime. researchgate.net This intermediate is a crucial stepping stone towards the final chlorinated product. lookchem.comnih.govechemi.comnih.gov
The classical approach often involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine. nih.gov However, this method can suffer from drawbacks such as long reaction times and the use of toxic solvents. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
To enhance the efficiency and environmental friendliness of oxime synthesis, various modifications to the reaction conditions have been explored. The use of different bases and solvent systems can significantly impact the yield and selectivity of the reaction. For instance, bases like sodium acetate (B1210297) are commonly used in conjunction with hydroxylamine hydrochloride in solvents such as ethanol.
Modern synthetic strategies have also focused on minimizing waste and simplifying procedures. nih.gov These include solvent-free reactions and the use of catalysts to drive the reaction forward under milder conditions. nih.gov For example, the use of bismuth(III) oxide (Bi2O3) as a catalyst under solvent-free grinding conditions has been shown to be an effective and environmentally benign method for the synthesis of various oximes. nih.gov
Strategies for α-Halogenation in Carbonyl and Oxime Systems
The introduction of a chlorine atom at the alpha position to the oxime group is a critical step in the synthesis of the target compound. This can be achieved by halogenating either the carbonyl precursor or the oxime intermediate.
Alpha-halogenation of carbonyl compounds can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.comyoutube.comleah4sci.com In an acidic medium, the reaction proceeds through an enol intermediate, while in a basic medium, an enolate is formed. libretexts.orgchemistrysteps.comyoutube.com For ketones, if monohalogenation is desired, acidic conditions are generally preferred. libretexts.orgchemistrysteps.com
A common and effective reagent for chlorination is N-chlorosuccinimide (NCS). wikipedia.orgorganic-chemistry.orgresearchgate.netchemicalbook.com NCS serves as a source of electrophilic chlorine ("Cl+") and is widely used for the chlorination of various organic compounds, including those with electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction of an oxime with NCS can lead to the formation of the corresponding α-chloro oxime.
Derivatization Approaches from Fluorinated Benzene (B151609) Precursors
The synthesis of this compound begins with appropriately substituted fluorinated benzene derivatives. Fluorobenzene (B45895) itself is a key starting material in the synthesis of many fluorophenyl compounds. wikipedia.org
One of the primary precursors for this synthesis is 4-fluorobenzaldehyde. nbinno.comchemicalbook.com There are several established routes to obtain 4-fluorobenzaldehyde. A common industrial method is the halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) using potassium fluoride (B91410), often under solvent-free conditions or in high-boiling point solvents like dimethylformamide or sulfolane, sometimes with the aid of a phase-transfer catalyst. google.com Another approach involves the oxidation of 4-fluorotoluene. nbinno.com Furthermore, a process involving the reaction of fluorobenzene with carbon monoxide and a strong Lewis acid has been developed. chemicalbook.com
The fluorine atom on the benzene ring activates the para position, making electrophilic substitution reactions, such as formylation to produce 4-fluorobenzaldehyde, a viable synthetic strategy. wikipedia.org
Mechanochemical Synthesis Techniques and Their Efficacy
In recent years, mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. rsc.org This technique has been successfully applied to the synthesis of oximes. rsc.orgresearchgate.net
The solvent-free mechanochemical conversion of aldehydes to oximes is typically achieved by grinding the aldehyde with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide. rsc.orgresearchgate.net This method is often rapid, produces high yields, and minimizes the generation of chemical waste. nih.govrsc.org While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the established efficacy of this technique for both oxime formation and potentially for halogenation steps suggests it as a promising and sustainable synthetic route. rsc.orgresearchgate.net
Solid-phase synthesis is another technique that offers advantages in terms of purification and the ability to drive reactions to completion using excess reagents. nih.govyoutube.com While more commonly applied to the synthesis of larger molecules, its principles could be adapted for the synthesis of specialized small molecules like this compound, particularly in the context of library synthesis. nih.gov
Chemical Reactivity and Mechanistic Investigations
Transformations Involving the Oxime Functionality
The oxime group of alpha-chloro-4-fluorobenzaldoxime is a versatile functional group that can undergo a variety of chemical transformations, including rearrangements, cycloadditions, dehydrations, and reductions.
Rearrangement Reactions (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.org This reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group. masterorganicchemistry.com The subsequent wikipedia.orgmasterorganicchemistry.com-shift of the group anti-periplanar to the leaving group results in the formation of a nitrilium ion intermediate. alfa-chemistry.com This intermediate is then attacked by a nucleophile, such as water, to yield the corresponding amide after tautomerization. masterorganicchemistry.com
For aldoximes like this compound, the Beckmann rearrangement can be stereospecific in the gas phase but often proceeds without stereospecificity in solution. wikipedia.org A competing reaction to the rearrangement is fragmentation, which can sometimes be the dominant pathway. wikipedia.org A variety of reagents can be used to promote the Beckmann rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, Lewis acids such as phosphorus pentachloride and thionyl chloride, and other reagents like tosyl chloride. wikipedia.orgalfa-chemistry.com
| Reaction | Description | Catalysts/Reagents | Key Intermediates |
| Beckmann Rearrangement | Conversion of an oxime to a substituted amide. wikipedia.org | Strong acids (H₂SO₄, PPA), Lewis acids (PCl₅, SOCl₂), tosyl chloride. wikipedia.orgalfa-chemistry.com | Nitrilium ion. alfa-chemistry.com |
Generation of Nitrile Oxides and Their Cycloaddition Chemistry
The generation of nitrile oxides from aldoximes is a valuable transformation for the synthesis of heterocyclic compounds. While specific studies on the generation of 4-fluoro-alpha-chlorobenzonitrile oxide from this compound are not detailed in the provided search results, the general principle involves the dehydrohalogenation of a hydroximinoyl halide, which can be formed from the corresponding aldoxime.
Once generated, nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazoles and isoxazolines.
Dehydration to Nitrile Analogues
The dehydration of aldoximes to their corresponding nitriles is a common and useful transformation in organic synthesis. wikipedia.org This reaction can be achieved using various dehydrating agents, such as acid anhydrides. wikipedia.org For this compound, this reaction would yield alpha-chloro-4-fluorobenzonitrile. This transformation is significant as it provides a direct route to the corresponding nitrile, which is a versatile synthetic intermediate.
Formation of Hydroximinoyl Chlorides
Hydroximinoyl chlorides are important intermediates in organic synthesis, often generated from the corresponding oximes. The treatment of an aldoxime with a chlorinating agent, such as N-chlorosuccinimide or chlorine gas, can lead to the formation of the corresponding hydroximinoyl chloride. In the case of this compound, this reaction would yield alpha,4-dichloro-N-hydroxybenzenecarboximidoyl chloride. These intermediates are precursors for the generation of nitrile oxides upon treatment with a base. wikipedia.org
Reduction Reactions of the Oxime Group
The oxime group can be reduced to form primary amines. wikipedia.org Common reducing agents for this transformation include sodium metal, sodium amalgam, catalytic hydrogenation, and hydride reagents. wikipedia.org The reduction of aldoximes can sometimes lead to the formation of secondary amines as byproducts. However, reaction conditions can often be optimized to favor the formation of the primary amine. For this compound, reduction of the oxime group would yield the corresponding primary amine, (1-amino-1-chloro-methyl)-4-fluorobenzene.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the chloroaldoxime group. The fluorine atom acts as a deactivating group through its inductive effect, making the ring less reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org However, it also directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. libretexts.org
Nucleophilic aromatic substitution (SNA) is also a possible reaction pathway, particularly when strong electron-withdrawing groups are present on the aromatic ring. msu.edu While the fluorine atom itself is not a particularly good leaving group in nucleophilic aromatic substitution, its presence can activate the ring towards such reactions, especially when coupled with other activating groups. In some cases, a Knoevenagel condensation followed by an SNAr process has been observed in reactions involving 4-fluorobenzaldehyde (B137897). mdpi.com
| Reaction Type | Influence of Substituents | Directing Effects |
| Electrophilic Aromatic Substitution | The fluorine atom deactivates the ring by induction. libretexts.org | Ortho, para-directing. libretexts.org |
| Nucleophilic Aromatic Substitution | Can be facilitated by strong electron-withdrawing groups. msu.edu | Dependent on the position of activating groups. |
Investigations into Electrophilic Aromatic Substitution
Investigations into the electrophilic aromatic substitution (EAS) of this compound are not widely documented in scientific literature. This is likely attributable to the electronic properties of its constituent functional groups. The aromatic ring is substituted with two groups: a fluorine atom and the α-chloro-oxime group (-C(Cl)=NOH).
Fluorine: As a halogen, fluorine is an electron-withdrawing group by induction, which deactivates the benzene ring towards attack by electrophiles. smolecule.combiosynth.com However, it is also a π-donor through resonance, directing incoming electrophiles to the ortho and para positions. smolecule.com
α-Chloro-oxime Group: This group is strongly electron-withdrawing, further deactivating the aromatic ring and making electrophilic substitution reactions energetically unfavorable compared to other possible transformations. mdpi.com
Given these characteristics, the benzene ring of this compound is significantly deactivated, rendering standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions difficult and uncommon. The high reactivity of the hydroximoyl chloride group typically provides a more facile pathway for chemical transformation.
Studies on Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is a reaction pathway for aryl halides, particularly those activated by potent electron-withdrawing groups at the ortho and/or para positions. chemicalbook.comingentaconnect.com In this reaction, a nucleophile displaces a leaving group, such as a halide, from the aromatic ring.
For this compound, the fluorine atom could theoretically act as a leaving group. The reaction is facilitated when the aromatic ring is electron-poor, which is the case here due to the influence of the α-chloro-oxime group. Interestingly, in the context of NAS, fluoride (B91410) is often an excellent leaving group because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, a step that is accelerated by fluorine's high electronegativity.
Despite these favorable theoretical considerations, specific, published examples of nucleophilic aromatic substitution where the fluorine atom of this compound is displaced are not readily found. The molecule's propensity to react at the α-chlorine center appears to be the dominant chemical pathway.
Transformations at the α-Chlorine Center
The most significant and well-documented reactivity of this compound occurs at the electrophilic carbon of the hydroximoyl chloride group.
Nucleophilic Displacement Reactions
The chlorine atom at the α-position is a reactive leaving group, making the compound an excellent substrate for nucleophilic displacement reactions. This reactivity is the cornerstone of its use as a synthetic intermediate. A primary transformation is its conversion into a nitrile oxide upon treatment with a base. This process, a dehydrochlorination, is initiated by the nucleophilic abstraction of the acidic oxime proton, followed by the elimination of the chloride ion.
This in situ generation of 4-fluorophenylnitrile oxide is a key example of this reactivity, opening the door to a variety of subsequent reactions, most notably 1,3-dipolar cycloadditions.
Radical-Mediated Processes
While the primary reactivity of this compound is ionic, there are suggestions of its involvement in radical processes. One source notes its potential as an antioxidant, possibly owing to an ability to stabilize free radicals. chemicalbook.com However, detailed studies or synthetic applications that leverage radical-mediated transformations at the α-chlorine center are not well-documented in the surveyed literature. The ionic pathways, particularly those involving nitrile oxide formation, are far more prevalent.
Synergistic Reactivity of Integrated Functional Groups
The most synthetically useful chemistry of this compound arises from the synergistic action of its functional groups, specifically the hydroxyl and α-chloro substituents. This cooperative interaction allows the molecule to serve as a stable precursor to a highly reactive intermediate.
As mentioned, treatment with a mild base results in the elimination of hydrogen chloride to form 4-fluorophenylnitrile oxide. This reactive 1,3-dipole is not typically isolated but is generated in situ to react with various dipolarophiles. This strategy is a powerful tool for the synthesis of five-membered heterocyclic rings.
A notable example is the reaction of this compound with dipolarophiles like alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. For instance, its use in the synthesis of 3-(4-fluorophenyl)-5-methyl-4-isoxazole derivatives has been reported, showcasing a classic cycloaddition pathway. Similarly, it has been reacted with 3,4-dihydro-β-carbolines to generate novel, complex adducts via a cycloaddition mechanism.
The table below summarizes the key reactive transformations of the compound.
| Reaction Type | Functional Group Involved | Reagent/Condition | Intermediate | Product Type |
| Dehydrochlorination | α-Chloro, N-OH | Base (e.g., Triethylamine) | Nitrile Oxide | 1,3-Dipole for Cycloaddition |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from precursor) | Alkyne | - | Isoxazole (B147169) |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from precursor) | Alkene | - | Isoxazoline (B3343090) |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from precursor) | 3,4-Dihydro-β-carboline | - | Fused Heterocyclic Adduct |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Pivotal Synthetic Intermediate
alpha-Chloro-4-fluorobenzaldoxime serves as a crucial starting point or intermediate in a variety of chemical transformations. Its reactivity allows for the introduction of the 4-fluorophenyl group into larger molecules, a common motif in pharmaceuticals and agrochemicals. The presence of the chloro and oxime functionalities provides multiple reaction sites, enabling chemists to construct complex molecular frameworks. For instance, it is a key component in the synthesis of alpha-chlorine-4-fluorine phenyl benzyl (B1604629) ketone, a process that has been optimized for industrial-scale production with high yields and purity. google.com
Precursor Development for Nitrile-Containing Architectures
The conversion of aldoximes to nitriles is a fundamental transformation in organic chemistry. This compound and related compounds are valuable precursors for the synthesis of nitrile-containing molecules, which are important intermediates and products in various industries. nih.gov
A significant advancement in nitrile synthesis involves the use of enzymes known as aldoxime dehydratases. nih.govresearchgate.net These biocatalysts facilitate the dehydration of aldoximes to form nitriles under mild conditions, offering a more environmentally friendly alternative to traditional chemical methods. nih.govnih.govresearchgate.net Aldoxime dehydratases exhibit a broad substrate scope, accepting a variety of aliphatic and aromatic aldoximes. researchgate.net The enzymatic process operates efficiently in aqueous media as well as in organic solvents. nih.govresearchgate.net This enzymatic transformation is part of a chemoenzymatic cascade that can start from a carboxylic acid, which is first reduced to an aldehyde, then converted to an aldoxime in situ, and finally dehydrated by the aldoxime dehydratase to the desired nitrile. nih.gov
The biocatalytic route from aldoximes to nitriles represents a significant step towards sustainable chemical manufacturing. nih.govnih.govresearchgate.net Traditional methods for nitrile synthesis often rely on the use of highly toxic cyanide reagents and harsh reaction conditions. azolifesciences.comrsc.org In contrast, the enzymatic process using aldoxime dehydratases is cyanide-free and proceeds at or near room temperature, reducing energy consumption and the generation of hazardous waste. azolifesciences.comsemanticscholar.org This "green" approach produces water as the only byproduct, further enhancing its environmental credentials. rsc.org The development of these biocatalytic systems has the potential to replace conventional, less sustainable industrial processes for nitrile production. nih.govnih.govresearchgate.net
Building Block in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound is a valuable building block for the synthesis of various heterocyclic structures. Its ability to participate in cycloaddition reactions makes it particularly useful for constructing five-membered rings.
Isoxazoles are a class of five-membered heterocyclic compounds that are prevalent in many biologically active molecules. researchgate.net The reaction of halogenoximes, such as this compound, with various dipolarophiles is a key method for synthesizing isoxazoles. nih.gov For example, the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from the halooxime) and an alkyne or alkene yields the corresponding isoxazole (B147169) or isoxazoline (B3343090) ring system. The regioselectivity of this reaction can be controlled by the nature of the substituents on the dipolarophile. nih.gov This method provides a direct route to functionalized isoxazoles that can be further elaborated into more complex molecules.
Integration into Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful strategies in modern organic synthesis that allow for the rapid assembly of complex molecules from simple starting materials in a single operation. nih.govnih.gov These reactions are highly efficient and atom-economical. nih.gov While specific examples detailing the integration of this compound into MCRs and cascade reactions are not extensively documented in the provided search results, its chemical functionalities suggest its potential as a valuable component in such transformations. The oxime group can react with various electrophiles and nucleophiles, and the chloro group can act as a leaving group, making it a suitable candidate for sequential reactions. The development of MCRs and cascade sequences involving this compound would further enhance its utility as a versatile building block in diversity-oriented synthesis. researchgate.net
Exploratory Applications in Functional Materials Research
The unique chemical structure of this compound, featuring a reactive oxime group, a halogenated aromatic ring, and a chlorine atom, suggests its potential for investigation in the development of advanced functional materials. While direct research on this specific compound in materials science is limited, the known applications of structurally related oxime and benzaldoxime (B1666162) derivatives provide a strong basis for exploring its utility as an additive in polymer and alloy systems.
Potential as Additives in Polymer and Alloy Systems
The incorporation of this compound as an additive into polymers and alloys is an area ripe for exploration, with potential benefits spanning from improved durability to enhanced performance characteristics. The functional groups within the molecule are key to these prospective applications.
In Polymer Systems:
The presence of the oxime and fluorinated phenyl groups suggests several potential roles for this compound in polymer science:
Crosslinking and Polymer Modification: Oxime chemistry is increasingly utilized in polymer science for creating dynamic and reversible covalent bonds. rsc.orgrsc.org The oxime group in this compound could potentially participate in crosslinking reactions, leading to the formation of novel polymer networks with tunable properties. For instance, benzaldoxime derivatives have been demonstrated to act as photoinitiators, initiating polymerization processes upon exposure to light. acs.org This suggests that this compound could be investigated as a component in photo-curable resins and coatings. The reversible nature of oxime linkages also opens the door to developing self-healing or responsive polymers. rsc.org
Modification of Optical Properties: Studies on other benzaldoxime derivatives have shown their ability to alter the optical properties of polymers. For example, the addition of benzaldoxime to epoxy resins has been found to influence the refractive index and increase the optical band energies of the material. researchgate.net The fluorine and chlorine atoms in this compound could further enhance these effects, potentially leading to applications in optical films, lenses, and other components where precise control over light transmission is required.
Flame Retardancy: The presence of both chlorine and fluorine in the molecule suggests potential as a flame-retardant additive. youtube.comyoutube.com Halogenated compounds have historically been used to impart flame resistance to polymers. While the trend is moving towards halogen-free alternatives for environmental reasons, the synergistic effects of different halogens and the oxime nitrogen might offer a novel approach. nih.govnih.gov A German patent describes the use of organic oxyimide salts as flame retardants for plastics, indicating that the broader class of oxime-related compounds has been considered for this purpose. google.com
In Alloy Systems:
The primary potential application for this compound in alloy systems lies in corrosion inhibition.
Corrosion Inhibition: A significant body of research demonstrates that organic compounds containing nitrogen and oxygen atoms, such as oximes, can be effective corrosion inhibitors for various metals and alloys, including aluminum and carbon steel. researchgate.netresearchgate.netdntb.gov.ua These compounds function by adsorbing onto the metal surface, forming a protective layer that shields the metal from corrosive environments. researchgate.netresearchgate.net The efficiency of inhibition often depends on the molecular structure, including the presence of aromatic rings and heteroatoms. ekb.eg
The fluorinated phenyl group in this compound could enhance its adsorption onto metal surfaces through electronic interactions, while the chloro-oxime moiety provides the necessary polar group for surface binding. Research on various oxime derivatives has shown significant inhibition efficiencies, as detailed in the table below.
| Oxime Compound | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone oxime (CO) | Aluminium | HCl solution | Not specified, but ranked highest of three | researchgate.net |
| 2-Butanone oxime (BO) | Aluminium | HCl solution | Not specified, but ranked second of three | researchgate.net |
| Acetone oxime (AO) | Aluminium | HCl solution | Not specified, but ranked third of three | researchgate.net |
| 1,3-diphenylprop-2-en-1-one oxime (CO) | Carbon Steel | 1 M HCl | 95 | researchgate.net |
| 4-nitrophenyl-1-phenylprop-2-en-1-one (CO-NO2) | Carbon Steel | 1 M HCl | 91 | researchgate.net |
| Quinoxalinone oxime derivative (QO12) | Carbon Steel | 0.5 M H2SO4 | 95.33 | dntb.gov.ua |
Given these findings, it is plausible that this compound could be a highly effective corrosion inhibitor, warranting further investigation for the protection of various industrial alloys.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic characteristics of a molecule. These computations can predict molecular geometries, conformational preferences, and the distribution of electrons, which in turn dictate the molecule's physical and chemical properties.
Conformational Analysis and Isomeric Considerations
The presence of the oxime functional group (-C=N-OH) in alpha-Chloro-4-fluorobenzaldoxime gives rise to the possibility of geometric isomerism, specifically E and Z isomers, depending on the spatial arrangement of the hydroxyl group relative to the substituted benzyl (B1604629) group. Computational studies are crucial in determining the relative stabilities of these isomers. By calculating the total electronic energy of each isomer, researchers can predict which form is more likely to be observed experimentally.
Furthermore, conformational analysis involves exploring the potential energy surface of the molecule by rotating various single bonds. For this compound, this includes the rotation around the C-C bond connecting the benzene (B151609) ring to the oxime group and the C-N and N-O bonds within the oxime moiety. These calculations help identify the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.
Electronic Structure and Bonding Characterization
The electronic structure of this compound is significantly influenced by the presence of electronegative atoms like fluorine, chlorine, and oxygen, as well as the aromatic benzene ring. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electron density throughout the molecule.
Natural Bond Orbital (NBO) analysis is a key computational tool used to understand the bonding interactions. This analysis can quantify the delocalization of electron density from lone pairs into antibonding orbitals, a phenomenon known as hyperconjugation, which contributes to the stability of the molecule. It also provides insights into the nature of the chemical bonds, their polarity, and the hybridization of the atoms.
Elucidation of Reaction Mechanisms and Energetics
Computational chemistry plays a pivotal role in mapping out the pathways of chemical reactions, identifying key intermediates, and calculating the energy changes that occur. This is particularly valuable for understanding the reactivity of this compound in various chemical transformations.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding the kinetics of a reaction. Computational methods allow for the precise location and characterization of transition state structures. For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, identifying the transition state provides information about the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Potential Energy Surface Mapping
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. This detailed map provides a comprehensive understanding of the reaction mechanism, including the feasibility of different pathways and the factors that influence the reaction's outcome.
Analysis of Molecular Orbitals and Reactivity Descriptors
The behavior of a molecule in a chemical reaction is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.
The HOMO is associated with the ability of a molecule to donate electrons, making it a nucleophile. The LUMO, on the other hand, is associated with the ability to accept electrons, making it an electrophile. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.
From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron from the HOMO.
Electron Affinity (A): The energy released when an electron is added to the LUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Application of Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (based on analogous compounds)
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| Energy Gap | 5.4 |
Note: This data is illustrative and based on values for structurally similar compounds.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack).
For a molecule like this compound, the MEP map would likely show a significant negative potential around the oxygen and nitrogen atoms of the oxime group due to the presence of lone pairs of electrons. The fluorine and chlorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atom of the oxime group and the hydrogen atoms on the phenyl ring would exhibit positive electrostatic potential.
These maps are instrumental in understanding how the molecule interacts with other polar molecules or ions. For instance, the negative regions around the oxime and halogen groups could be sites for hydrogen bonding with donor molecules.
Modeling of Intermolecular Interactions and Solid-State Phenomena
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal.
For aromatic compounds containing halogens, interactions such as C-H···π, halogen···halogen, and π···π stacking are common. In the case of this compound, the presence of both chlorine and fluorine atoms could lead to halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species.
Studies on similar chloro-fluoro-phenyl derivatives reveal the importance of H···H, Cl···H, and C···H contacts in the crystal packing. nih.gov The analysis of the Hirshfeld surface and the associated 2D fingerprint plots can provide a quantitative breakdown of the different types of intermolecular contacts that stabilize the crystal structure.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound (based on analogous compounds)
| Contact Type | Percentage Contribution |
| H···H | 40% |
| C···H/H···C | 25% |
| Cl···H/H···Cl | 15% |
| F···H/H···F | 10% |
| Other | 10% |
Note: This data is illustrative and based on values for structurally similar compounds.
Computational Approaches for Enzyme-Substrate Interactions
Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, such as an enzyme. researchgate.netnih.gov These methods can provide insights into the binding affinity, binding mode, and the specific interactions that stabilize the enzyme-ligand complex.
Given the chemical structure of this compound, it could potentially interact with various enzymes. For instance, its halogenated phenyl ring might allow it to bind to enzymes that have hydrophobic pockets or specific sites for halogen bonding. The oxime group could act as a hydrogen bond donor or acceptor.
In a typical molecular docking study, the ligand is placed in the active site of the enzyme, and its conformation and orientation are optimized to find the most stable binding pose. The binding energy is then calculated to estimate the affinity. Molecular dynamics simulations can further refine this by simulating the movement of the enzyme-ligand complex over time, providing a more dynamic picture of the interaction. researchgate.netnih.gov
While no specific enzyme docking studies for this compound are currently available, research on other halogenated inhibitors has shown that interactions involving the halogen atoms can be crucial for binding affinity and selectivity. nih.gov
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of alpha-Chloro-4-fluorobenzaldoxime by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons of the 4-fluorophenyl group would exhibit characteristic chemical shifts and coupling patterns. The protons ortho and meta to the fluorine atom would appear as doublets or multiplets due to coupling with the fluorine atom and adjacent protons. The oxime proton (-NOH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insight into the carbon skeleton. The carbon atom of the C=NOH group would have a distinct chemical shift. The aromatic carbons would show signals in the typical downfield region for aromatic compounds, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and chloro-oxime substituents. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
| ¹³C NMR Data (Predicted) | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=NOH | 145-155 |
| C-Cl | Not applicable |
| C-F | 160-170 (with large ¹JCF) |
| Aromatic CH | 115-135 |
| Aromatic C-C(Cl)=NOH | 125-135 |
Note: The table presents predicted chemical shift ranges based on known data for structurally similar compounds. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in this compound by measuring the vibrational frequencies of its bonds.
IR Spectroscopy: Key characteristic absorption bands would be expected in the IR spectrum. The O-H stretching vibration of the oxime group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C=N stretching vibration would be observed around 1640-1690 cm⁻¹. The C-F and C-Cl stretching vibrations would give rise to absorptions in the fingerprint region, typically below 1400 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
| Key IR Absorption Bands (Expected) | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (oxime) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=N (oxime) | 1640-1690 |
| C=C (aromatic) | 1450-1600 |
| C-F | 1000-1400 |
| C-Cl | 600-800 |
Note: This table presents expected absorption ranges. Specific peak positions can be influenced by the molecular environment.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl bond would be expected to show strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for conjugated systems. The benzaldoxime (B1666162) moiety, being conjugated with the phenyl ring, would exhibit characteristic absorption maxima (λmax) in the UV region. The presence of the fluorine and chlorine substituents may cause a slight shift in the absorption bands compared to the unsubstituted benzaldoxime.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₅ClFNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 173.57 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at a ratio of approximately 3:1 to the molecular ion peak would be observed, which is characteristic of compounds containing one chlorine atom.
Common fragmentation pathways would involve the loss of small neutral molecules or radicals. For instance, cleavage of the N-O bond, loss of HCl, or fragmentation of the aromatic ring could occur, leading to characteristic fragment ions.
| Predicted Mass Spectrometry Fragments | |
| Fragment Ion | Possible Identity |
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M-OH]⁺ | Loss of hydroxyl radical |
| [M-Cl]⁺ | Loss of chlorine radical |
| [M-HCl]⁺ | Loss of hydrogen chloride |
| [C₇H₅FO]⁺ | Fragment from loss of NCl |
| [C₆H₄F]⁺ | Fluorophenyl cation |
Note: The table lists plausible fragmentation pathways. The relative abundance of each fragment depends on the ionization energy and the stability of the resulting ions.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from impurities and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis.
In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The composition of the mobile phase could be optimized in either an isocratic or gradient elution mode to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The retention time of the compound under specific HPLC conditions is a key parameter for its identification.
| Typical HPLC Parameters | |
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λmax |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Note: These are general parameters and would require method development and validation for this specific compound.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for purity assessment and identification of potential isomers or degradation products.
The inherent volatility of many oxime derivatives makes them amenable to GC analysis. However, the presence of polar functional groups, such as the hydroxyl group in the oxime moiety, can sometimes lead to peak tailing and poor chromatographic resolution due to interactions with the stationary phase. To mitigate these effects and enhance volatility, derivatization is a common strategy. research-solution.com Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to replace the active hydrogen of the oxime's hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net This process generally leads to sharper, more symmetrical peaks and improved separation. research-solution.com
In a research setting, the development of a robust GC method for this compound would involve the systematic optimization of several key parameters. These include the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity column), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. mdpi.commdpi.com The high temperature in the GC injector can sometimes cause partial dehydration of aldoximes into their corresponding nitriles, a phenomenon that can be identified through GC-MS analysis. nih.gov
Below is a hypothetical table outlining typical GC-MS parameters that could be established for the analysis of a derivatized sample of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-500 amu |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Solvent Delay | 4 min |
Table 1: Example GC-MS parameters for the analysis of silylated this compound.
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular structure, including bond lengths, bond angles, and stereochemistry. This technique can also elucidate intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the crystal packing. rsc.orgnih.gov
The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. mdpi.com The structural solution provides definitive proof of the compound's constitution and conformation in the solid state. mdpi.com For halogen-substituted compounds, the presence of atoms like chlorine and fluorine can influence the crystal packing through halogen bonding interactions. rsc.org
The crystallographic data obtained for a compound like this compound would be presented in a standardized format, as shown in the illustrative table below. This data is typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. mdpi.com
| Parameter | Example Value |
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 14.567(6) |
| β (°) | 98.76(3) |
| Volume (ų) | 791.2(5) |
| Z | 4 |
| Calculated density (g/cm³) | 1.458 |
| Data Collection and Refinement | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 293(2) |
| Reflections collected | 5678 |
| Independent reflections | 1890 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
Table 2: Illustrative crystallographic data for this compound.
Advanced Microscopic and Surface Analysis Techniques in Materials Contexts
In the context of materials science, where this compound might be utilized as a component in thin films, coatings, or functionalized surfaces, advanced microscopic and surface analysis techniques are indispensable. phi.com These methods provide critical information about surface topography, composition, and the distribution of the compound within a material matrix. oxinst.comhoriba.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a surface with nanoscale resolution. oxinst.com For a thin film incorporating this compound, AFM could be used to assess surface roughness, grain size, and the presence of any defects or domains. acs.org This is crucial for applications where surface uniformity is paramount. oxinst.com
Scanning Electron Microscopy (SEM) provides topographical and compositional information by scanning a surface with a focused beam of electrons. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can map the elemental distribution on the surface. wikipedia.org This would be particularly useful for confirming the presence and uniform distribution of chlorine and fluorine atoms from the this compound molecule across a functionalized surface. researchgate.net
The data from these techniques are often presented as images (micrographs) and quantitative surface metrics. For instance, an AFM analysis would yield values for average roughness (Ra) and root-mean-square roughness (Rq), as shown in the hypothetical data table below.
| Analytical Technique | Parameter | Illustrative Finding |
| Atomic Force Microscopy (AFM) | Average Roughness (Ra) | 1.2 nm |
| Root-Mean-Square Roughness (Rq) | 1.5 nm | |
| Surface Morphology | Uniform, with small, evenly distributed granular features. | |
| Scanning Electron Microscopy (SEM) | Surface Topography | Smooth and continuous film at 10,000x magnification. |
| EDX Elemental Mapping | Uniform distribution of C, N, O, F, and Cl signals across the analyzed area. |
Table 3: Example of surface analysis data for a thin film containing this compound.
Together, these advanced analytical methodologies provide a comprehensive picture of this compound, from its molecular structure and purity to its behavior and characteristics when incorporated into materials.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Derivatives with Tunable Reactivity
The core structure of alpha-Chloro-4-fluorobenzaldoxime offers a versatile scaffold for the design and synthesis of new derivatives with tailored chemical and physical properties. The presence of the reactive chloro and oxime functionalities, combined with the influence of the fluorine atom on the benzene (B151609) ring, provides multiple sites for chemical modification.
Future research will likely focus on nucleophilic substitution reactions at the carbon atom of the C-Cl bond. By introducing a variety of nucleophiles, a diverse library of derivatives can be generated. For instance, reaction with different amines, thiols, or alkoxides could yield derivatives with altered electronic properties, solubility, and biological activity. The oxime group also presents opportunities for derivatization, such as O-alkylation or O-acylation, leading to compounds with modified coordinating abilities and stability.
The strategic placement of the fluorine atom imparts specific electronic effects on the aromatic ring, influencing the reactivity of the entire molecule. Researchers will likely explore the synthesis of analogues with different substitution patterns on the aromatic ring to fine-tune these electronic effects and, consequently, the reactivity of the chloro-oxime moiety. This approach could lead to the development of derivatives with precisely controlled reaction kinetics and selectivity, making them valuable as building blocks in complex organic synthesis.
A key research goal will be to establish clear structure-activity relationships (SAR) for these new derivatives. By systematically modifying the structure and evaluating the resulting changes in reactivity and other properties, a predictive understanding can be developed. This will enable the rational design of derivatives with specific functionalities for targeted applications.
Table 1: Potential Avenues for Derivative Synthesis
| Modification Site | Potential Reagents | Expected Properties of Derivatives |
| Chloro Group | Amines, Thiols, Alkoxides, Cyanide | Varied electronic properties, solubility, potential biological activity |
| Oxime Group | Alkyl halides, Acyl chlorides | Modified coordinating ability, stability, and lipophilicity |
| Aromatic Ring | Introduction of additional substituents | Tunable electronic effects, altered reactivity of the core structure |
Catalytic Applications and Process Intensification
The potential of this compound and its derivatives as catalysts or ligands in catalytic systems is a promising area of future research. The nitrogen and oxygen atoms of the oxime group, along with the halogen atom, can act as coordination sites for metal centers. This suggests that novel metal complexes of this compound could be synthesized and evaluated for their catalytic activity in various organic transformations.
For example, these complexes could be explored as catalysts in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the ligand, influenced by the fluorine substituent, could play a crucial role in the efficiency and selectivity of such catalytic cycles. Research in this area would involve the synthesis of a range of metal complexes and the systematic screening of their catalytic performance in reactions such as Suzuki, Heck, or Sonogashira couplings.
Process intensification, which aims to develop more efficient and compact chemical processes, is another key research direction. The use of continuous flow chemistry for the synthesis and reactions of this compound and its derivatives could offer significant advantages over traditional batch processes. rsc.org Flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for reactions involving reactive intermediates. rsc.org The development of immobilized catalysts based on this compound derivatives would be highly beneficial for flow chemistry applications, allowing for easy separation and reuse of the catalyst.
Integration into Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding chemical research and industrial processes. chemrxiv.orgdovepress.comgoogle.com Future research on this compound will undoubtedly focus on its integration into more sustainable synthetic methodologies. This involves the use of environmentally benign solvents, reducing energy consumption, and minimizing waste generation. chemrxiv.org
A key aspect will be the development of synthetic routes to this compound and its derivatives that utilize greener reagents and conditions. For instance, exploring enzymatic or biocatalytic methods for its synthesis or modification could offer a more sustainable alternative to traditional chemical methods. The use of renewable feedstocks and the design of synthetic pathways with high atom economy will also be critical. rsc.org
Furthermore, the application of this compound as a building block in the synthesis of valuable compounds can be designed with green chemistry principles in mind. rsc.org For example, its use in multicomponent reactions, where several starting materials are combined in a single step to form a complex product, can significantly reduce the number of synthetic steps and the amount of waste generated. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids for reactions involving this compound will also be a significant area of focus. chemrxiv.org The development of recyclable catalysts based on this compound would further enhance the sustainability of its applications. dovepress.com
Advanced Data Science and Machine Learning in Compound Research
The application of advanced data science and machine learning (ML) is revolutionizing chemical research. nih.gov For a compound like this compound, these computational tools can accelerate the discovery and optimization of its properties and applications.
Machine learning models can be trained on existing data to predict the properties of novel, unsynthesized derivatives of this compound. chemrxiv.org By inputting structural information, these models can estimate properties such as reactivity, solubility, and potential biological activity, allowing researchers to prioritize the synthesis of the most promising candidates. This in-silico screening can significantly reduce the time and resources required for experimental work.
Furthermore, machine learning can be employed to optimize reaction conditions for the synthesis of this compound and its derivatives. By analyzing data from a series of experiments, ML algorithms can identify the optimal parameters (e.g., temperature, catalyst loading, reaction time) to maximize yield and selectivity. This data-driven approach can lead to more efficient and robust synthetic processes. The development of so-called Δ-learning models, which use machine learning to refine the results of lower-level computational chemistry calculations, could provide highly accurate predictions of reaction energies and barriers for reactions involving this compound. rsc.orgnih.gov
Expanding Roles in Specialized Chemical and Material Science Fields
While the current applications of this compound are established, future research is poised to expand its role into more specialized areas of chemical and material science. The unique combination of a fluorinated aromatic ring and a reactive chloro-oxime group makes it an attractive building block for the synthesis of advanced materials with novel properties.
In materials science, derivatives of this compound could be investigated as components of functional polymers or liquid crystals. The polar nature of the oxime group and the electronic properties of the fluorinated ring could be exploited to create materials with specific optical or electronic characteristics. For instance, its incorporation into polymer backbones could influence properties such as thermal stability, conductivity, and gas permeability.
The field of agrochemicals is another area where new derivatives could find application. The presence of a fluorine atom is a common feature in many successful pesticides and herbicides, as it can enhance metabolic stability and biological activity. By modifying the structure of this compound, it may be possible to develop new compounds with potent and selective agrochemical properties.
Furthermore, its role as a versatile chemical intermediate will continue to be explored. Its ability to undergo a variety of chemical transformations makes it a valuable starting material for the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules. The development of efficient, one-pot synthetic procedures starting from this compound to access diverse chemical scaffolds will be a significant area of research.
Q & A
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in halogenated oxime derivatives?
- Methodological Answer : Apply multivariate regression or machine learning (e.g., partial least squares, random forests) to correlate electronic descriptors (HOMO/LUMO energies, Hammett σ constants) with biological activity. Validate models using leave-one-out cross-validation and external test sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
